molecular formula C6H9BrClN3 B3026928 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride CAS No. 1188265-60-2

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Cat. No.: B3026928
CAS No.: 1188265-60-2
M. Wt: 238.51
InChI Key: FNKYKFZYHXJZRI-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a useful research compound. Its molecular formula is C6H9BrClN3 and its molecular weight is 238.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis process of related compounds, such as 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, involves reductive amination, chlorization, and cyclization, highlighting the complex chemical reactions involved in producing these compounds (Teng Da-wei, 2012).

Biological and Pharmacological Activities

  • Imidazo[1,2-a]pyrazine derivatives demonstrate a range of biological activities, such as uterine-relaxing and antibronchospastic activities. These compounds also show cardiac-stimulating properties, highlighting their potential in medical applications (C. Sablayrolles et al., 1984).
  • Development of 3-aminoimidazo[1,2-a]pyrazines via Groebke–Blackburn–Bienaymé multicomponent reaction, a process important in drug synthesis, further emphasizes the compound's relevance in pharmaceutical research (M. Baenziger et al., 2017).

Antimicrobial and Antitumor Properties

  • Novel coumarin derivatives containing pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyrimidine structures synthesized from 3-acetyl-6-bromo-2H-chromen-2-one demonstrated antitumor activity against liver carcinoma, signifying the compound's potential in cancer research (S. M. Gomha et al., 2015).
  • Some imidazo[1,2-a]pyrazine-2-carboxamide derivatives have shown promising antimicrobial activity, suggesting their use in addressing bacterial infections (B. Jyothi & N. Madhavi, 2019).

Applications in Organic Chemistry

  • 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, prepared from related compounds, exhibit chemiluminescent properties, indicating potential applications in analytical chemistry and bioimaging (M. Adamczyk et al., 2003).

Optoelectronic Applications

  • Pyrazine-based compounds like dipyrrolopyrazine derivatives show promise in optoelectronic applications due to their optical and thermal properties, underscoring the material science aspect of these compounds (Puttavva Meti et al., 2017).

Safety and Hazards

  • MSDS : Refer to the for detailed safety information.

Future Directions

For more detailed information, refer to the provided references . If you have any specific questions or need additional details, feel free to ask!

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.ClH/c7-6-9-4-5-3-8-1-2-10(5)6;/h4,8H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKYKFZYHXJZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2Br)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-60-2
Record name Imidazo[1,5-a]pyrazine, 3-bromo-5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188265-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
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3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

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